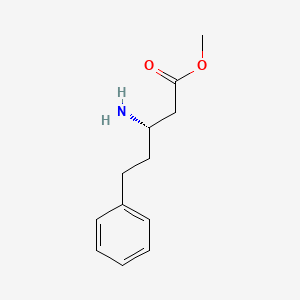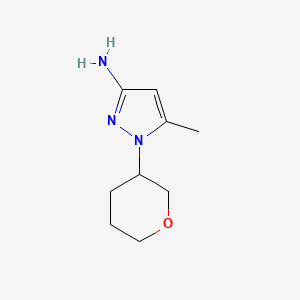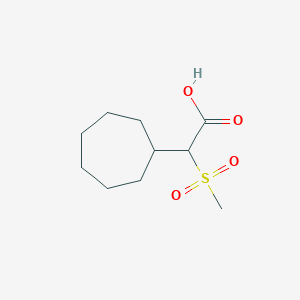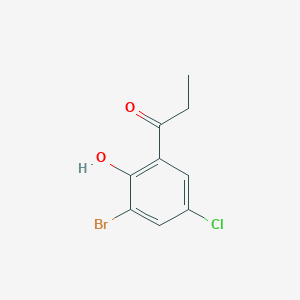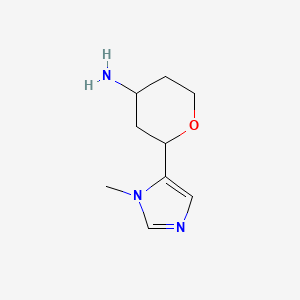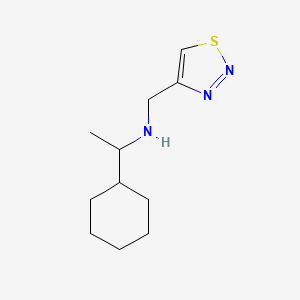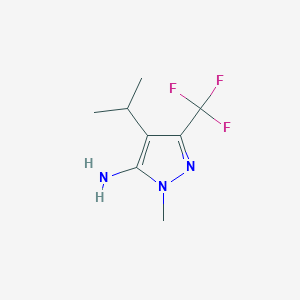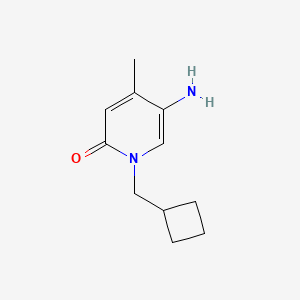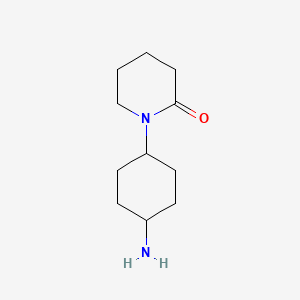
1-(4-Aminocyclohexyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminocyclohexyl)piperidin-2-one is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclohexyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-aminocyclohexanone and piperidine, the reaction can be catalyzed by acids or bases to form the desired product. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminocyclohexyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Aminocyclohexyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Aminocyclohexyl)piperidine: Similar structure but lacks the ketone group.
4-Aminocyclohexanone: Contains the cyclohexane ring with an amino group but lacks the piperidine moiety.
Piperidin-2-one: A simpler structure with only the piperidine ring and a ketone group.
Uniqueness: 1-(4-Aminocyclohexyl)piperidin-2-one is unique due to the presence of both the piperidine ring and the cyclohexane ring with an amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(4-aminocyclohexyl)piperidin-2-one |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h9-10H,1-8,12H2 |
Clé InChI |
QBRVEQVNUXYDAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



